Cyproheptadinium methiodide Cyproheptadinium methiodide
Brand Name: Vulcanchem
CAS No.: 74927-10-9
VCID: VC17016741
InChI: InChI=1S/C22H24N.HI/c1-23(2)15-13-19(14-16-23)22-20-9-5-3-7-17(20)11-12-18-8-4-6-10-21(18)22;/h3-12H,13-16H2,1-2H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C22H24IN
Molecular Weight: 429.3 g/mol

Cyproheptadinium methiodide

CAS No.: 74927-10-9

Cat. No.: VC17016741

Molecular Formula: C22H24IN

Molecular Weight: 429.3 g/mol

* For research use only. Not for human or veterinary use.

Cyproheptadinium methiodide - 74927-10-9

Specification

CAS No. 74927-10-9
Molecular Formula C22H24IN
Molecular Weight 429.3 g/mol
IUPAC Name 1,1-dimethyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-ium;iodide
Standard InChI InChI=1S/C22H24N.HI/c1-23(2)15-13-19(14-16-23)22-20-9-5-3-7-17(20)11-12-18-8-4-6-10-21(18)22;/h3-12H,13-16H2,1-2H3;1H/q+1;/p-1
Standard InChI Key FOSCPVSRXZJBLR-UHFFFAOYSA-M
Canonical SMILES C[N+]1(CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1)C.[I-]

Introduction

Chemical Identity and Structural Properties

Cyproheptadinium methiodide is formally derived from cyproheptadine (C21_{21}H21_{21}N) through quaternization of its piperidine nitrogen with a methyl group, followed by association with an iodide counterion. This modification yields the chemical formula C22_{22}H24_{24}IN and a molecular weight of 429.34 g/mol (calculated from cyproheptadine’s base molecular weight of 287.40 g/mol ). The addition of the methyl group enhances the compound’s polarity, rendering it a permanently charged quaternary ammonium species.

Structural Comparison to Cyproheptadine

The parent compound, cyproheptadine, features a tricyclic dibenzocycloheptene ring system linked to a methylpiperidine moiety. Its methiodide derivative retains this core structure but replaces the tertiary amine with a quaternary ammonium group (Figure 1). This alteration significantly impacts solubility: while cyproheptadine hydrochloride is sparingly soluble in ethanol and soluble in chloroform , cyproheptadinium methiodide’s ionic nature likely increases its water solubility, a common trait among quaternary ammonium salts.

Table 1: Key Physicochemical Properties

PropertyCyproheptadineCyproheptadinium Methiodide
Molecular FormulaC21_{21}H21_{21}NC22_{22}H24_{24}IN
Molecular Weight (g/mol)287.40 429.34 (calculated)
SolubilitySoluble in chloroform Likely high water solubility
Charge at Physiological pHNeutralPermanent positive charge

Synthesis and Stability

The synthesis of cyproheptadinium methiodide involves the alkylation of cyproheptadine’s piperidine nitrogen with methyl iodide. This reaction proceeds via nucleophilic substitution, where the lone pair on the tertiary amine attacks the electrophilic methyl group of methyl iodide, resulting in quaternization. The product precipitates as a crystalline solid due to its ionic nature, a property consistent with related quaternary ammonium compounds .

Stability Considerations

Quaternary ammonium salts like cyproheptadinium methiodide are generally hygroscopic and may degrade under acidic or alkaline conditions via Hofmann elimination or nucleophilic displacement. Storage in anhydrous environments at controlled temperatures is critical to maintaining stability.

Pharmacological Profile and Mechanisms

While no direct studies on cyproheptadinium methiodide’s pharmacology exist, insights can be extrapolated from cyproheptadine’s well-documented actions:

Ion Channel Modulation

Research on cyproheptadine reveals off-target effects on voltage-gated potassium (Kv_v) channels. In cortical neurons, cyproheptadine enhances Kv_v currents via sigma-1 receptor-mediated inhibition of protein kinase A (PKA) . Whether cyproheptadinium methiodide retains this activity depends on its ability to access intracellular targets, which may be restricted by its charge.

Research Applications and Experimental Findings

Metabolic Studies

Cyproheptadine undergoes hepatic metabolism to a quaternary ammonium glucuronide conjugate, which is excreted renally . Cyproheptadinium methiodide may serve as a synthetic analog to study the pharmacokinetics of such metabolites, particularly their renal handling and potential for drug-drug interactions.

In Vitro and Ex Vivo Models

In platelet aggregation studies, cyproheptadine inhibits serotonin-enhanced ADP-induced activation by antagonizing 5-HT2A_{2A} receptors . The methiodide form could be used to isolate peripheral vs. central mechanisms in similar models, leveraging its limited CNS penetration.

Table 2: Comparative Pharmacodynamics

ParameterCyproheptadineCyproheptadinium Methiodide (Theoretical)
5-HT2A_{2A} AntagonismIC50_{50} ~10 nM Likely similar affinity
Blood-Brain Barrier PenetrationHighLow (due to quaternary structure)
Plasma Protein Binding~96% Potential reduction due to charge

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